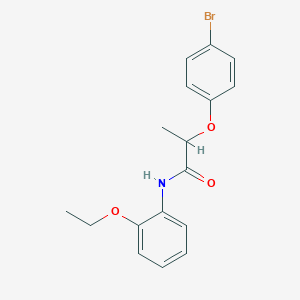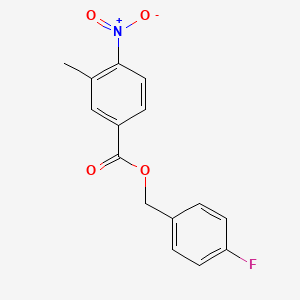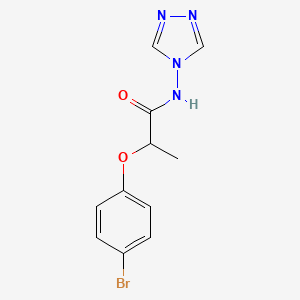
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide, also known as BEPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. BEPP is a member of the propanamide family and is synthesized by the reaction of 4-bromophenol and 2-ethoxybenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide has been used in scientific research for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide is not fully understood. However, it has been suggested that 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide may also act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide has been found to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, as well as to reduce pain behavior in animals. 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide has also been found to have antitumor effects in vitro, as it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity in animal models, making it a potentially safe compound for use in research. However, one limitation of using 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Another direction is to investigate the potential use of 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide in combination with other drugs, which may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide in humans, which may lead to its eventual use as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-16-7-5-4-6-15(16)19-17(20)12(2)22-14-10-8-13(18)9-11-14/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTHYSYIENBDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4111141.png)
![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4111157.png)
![4-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4111169.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)
![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)
